Cas no 63687-74-1 (6-Bromo-3-methyl-4H-chromen-4-one)

6-ブロモ-3-メチル-4H-クロメン-4-オンは、有機合成中間体として重要なクロモン誘導体です。臭素原子とメチル基の導入により、高い反応性と選択性を有し、医薬品や機能性材料の合成において有用な骨格を提供します。特に、π共役系を有する芳香環構造により、光学的特性や電子特性に優れ、有機EL材料や医薬品候補化合物の開発に応用可能です。高い純度と安定性を備えており、精密合成における信頼性の高い試薬として利用されています。

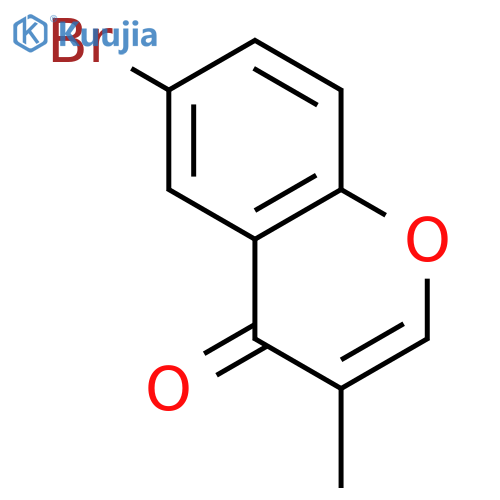

63687-74-1 structure

商品名:6-Bromo-3-methyl-4H-chromen-4-one

6-Bromo-3-methyl-4H-chromen-4-one 化学的及び物理的性質

名前と識別子

-

- 4H-1-Benzopyran-4-one, 6-bromo-3-methyl-

- JR-13554, 6-Bromo-3-methyl-4H-chromen-4-one, 97%

- SCHEMBL17734362

- 63687-74-1

- 6-Bromo-3-methyl-4H-chromen-4-one, AldrichCPR

- 6-Bromo-3-methyl-4H-chromen-4-one

-

- インチ: InChI=1S/C10H7BrO2/c1-6-5-13-9-3-2-7(11)4-8(9)10(6)12/h2-5H,1H3

- InChIKey: FAXLCYAKZMOQJR-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 237.96294Da

- どういたいしつりょう: 237.96294Da

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 26.3Ų

6-Bromo-3-methyl-4H-chromen-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B815525-50mg |

6-Bromo-3-methyl-4H-chromen-4-one |

63687-74-1 | 50mg |

$ 185.00 | 2022-06-06 | ||

| TRC | B815525-100mg |

6-Bromo-3-methyl-4H-chromen-4-one |

63687-74-1 | 100mg |

$ 275.00 | 2022-06-06 | ||

| Enamine | BBV-44974839-10g |

6-bromo-3-methyl-4H-chromen-4-one |

63687-74-1 | 95% | 10g |

$2057.0 | 2023-10-28 | |

| Enamine | BBV-44974839-10.0g |

6-bromo-3-methyl-4H-chromen-4-one |

63687-74-1 | 95% | 10.0g |

$2057.0 | 2023-01-01 | |

| TRC | B815525-10mg |

6-Bromo-3-methyl-4H-chromen-4-one |

63687-74-1 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Enamine | BBV-44974839-1.0g |

6-bromo-3-methyl-4H-chromen-4-one |

63687-74-1 | 95% | 1.0g |

$624.0 | 2023-01-01 | |

| Enamine | BBV-44974839-1g |

6-bromo-3-methyl-4H-chromen-4-one |

63687-74-1 | 95% | 1g |

$624.0 | 2023-10-28 | |

| Enamine | BBV-44974839-2.5g |

6-bromo-3-methyl-4H-chromen-4-one |

63687-74-1 | 95% | 2.5g |

$1293.0 | 2023-10-28 | |

| Enamine | BBV-44974839-5.0g |

6-bromo-3-methyl-4H-chromen-4-one |

63687-74-1 | 95% | 5.0g |

$1637.0 | 2023-01-01 | |

| Enamine | BBV-44974839-5g |

6-bromo-3-methyl-4H-chromen-4-one |

63687-74-1 | 95% | 5g |

$1637.0 | 2023-10-28 |

6-Bromo-3-methyl-4H-chromen-4-one 関連文献

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

63687-74-1 (6-Bromo-3-methyl-4H-chromen-4-one) 関連製品

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)

- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量